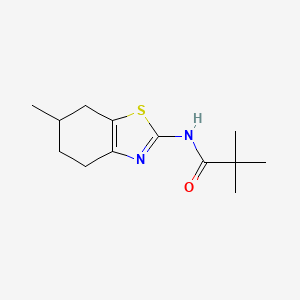

2,2-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

2,2-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-8-5-6-9-10(7-8)17-12(14-9)15-11(16)13(2,3)4/h8H,5-7H2,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOWQLJOUSYVRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 2,2-dimethylpropanamide with a benzothiazole derivative under specific conditions. The reaction often requires a catalyst and may involve steps such as cyclization and amide formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

2,2-Dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 2,2-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzothiazole ring is known to interact with various molecular targets, potentially affecting pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Structural Analog Overview

Key Structural and Functional Differences

Substituent Bulk and Lipophilicity

- The target compound’s 2,2-dimethylpropanamide group introduces steric bulk, increasing lipophilicity compared to the linear propanamide in . This may enhance membrane permeability but reduce aqueous solubility.

Polarity and Solubility

- The piperazine-containing compound in introduces a basic nitrogen, enabling salt formation and pH-dependent solubility, which is advantageous for formulation.

Stereochemical Considerations

- The R-configuration in and versus the S-configuration in impurity highlights the role of chirality in biological activity. For example, enantiomers may exhibit divergent binding affinities to chiral targets like enzymes or receptors.

Functional Group Reactivity

- The methoxymethyl and propylamine groups in create an N,O-bidentate directing group, suitable for metal-catalyzed C–H functionalization reactions, a feature absent in the target compound.

- The carbamate in may undergo enzymatic hydrolysis to release active metabolites, whereas the target’s amide group is more metabolically stable.

Biological Activity

Overview

2,2-Dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive analysis of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 250.36 g/mol. Its structure includes a benzothiazole moiety which is known for various biological activities.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit notable anticancer activity. Specifically, compounds structurally related to this compound have been shown to inhibit tumor growth in various cancer cell lines. For instance:

- In vitro studies demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

- In vivo studies have reported significant tumor regression in animal models treated with similar benzothiazole compounds .

Neuroprotective Effects

Benzothiazole derivatives are also recognized for their neuroprotective properties. Compounds similar to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis:

- Mechanism of Action: These compounds may exert their neuroprotective effects through the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses .

Pharmacological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation: It can interact with neurotransmitter receptors influencing neuronal signaling pathways.

- Antioxidant Activity: The presence of sulfur in the benzothiazole ring contributes to its antioxidant properties.

Case Studies

Several studies have highlighted the biological activity of related compounds:

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2,2-dimethyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide, and how is purity validated?

The synthesis typically involves multi-step reactions starting with the benzothiazole amine core (e.g., 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine) reacting with a propanamide derivative. Key steps include:

- Amide bond formation : Use of coupling agents (e.g., EDC/HOBt) or activated esters under inert conditions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) with bases like triethylamine to facilitate deprotonation .

- Purification : Column chromatography or recrystallization to isolate the product.

Purity validation : - NMR spectroscopy : Confirms structural integrity and absence of unreacted starting materials.

- HPLC : Quantifies purity (>95% typical for research use) and identifies byproducts .

Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts, mass spec fragmentation) be resolved during characterization?

Contradictions often arise from impurities, solvent effects, or tautomerism. Mitigation strategies include:

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) and reference spectra of analogous compounds .

- High-resolution mass spectrometry (HRMS) : Resolves ambiguous molecular ion peaks by confirming exact mass (±5 ppm tolerance) .

- Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering in the tetrahydrobenzothiazole moiety) causing signal splitting .

Basic: What structural features of this compound influence its reactivity and biological interactions?

Key structural determinants:

- Tetrahydrobenzothiazole core : Enhances conformational flexibility, enabling interactions with hydrophobic enzyme pockets .

- 2,2-Dimethylpropanamide group : Steric hindrance may reduce off-target binding while stabilizing the amide bond against hydrolysis .

- Methyl substitution at position 6 : Modulates lipophilicity, impacting membrane permeability in cellular assays .

Advanced: What computational approaches predict the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?

- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., ATP-binding sites in kinases). Key parameters include:

- Grid box size : Adjusted to cover the active site (e.g., 25 ų for kinase domains).

- Scoring functions : MM/GBSA or Prime-MM-GBSA refine binding energy estimates (±2 kcal/mol accuracy) .

- MD simulations : GROMACS or AMBER assess binding stability over 50–100 ns trajectories, identifying critical hydrogen bonds and hydrophobic contacts .

Basic: What storage conditions ensure long-term stability of the compound?

- Temperature : Store at –20°C in sealed, argon-purged vials to prevent oxidation.

- Light sensitivity : Amber glassware or opaque containers mitigate photodegradation.

- Solubility considerations : Lyophilized solids are stable for >2 years; DMSO stock solutions should be aliquoted to avoid freeze-thaw cycles .

Advanced: How does stereoelectronic effects in the tetrahydrobenzothiazole ring impact pharmacological activity?

- Conformational analysis : Chair-to-boat transitions in the tetrahydro ring alter the spatial orientation of the propanamide group, affecting target engagement.

- Electronic effects : The thiazole sulfur’s lone pairs participate in π-stacking with aromatic residues (e.g., tyrosine in enzyme active sites), as shown in QM/MM studies .

Basic: What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

- LC-MS/MS : Monitors degradation products (e.g., hydrolysis of the amide bond) in simulated gastric fluid (pH 1.2–3.0) .

- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition onset >150°C typical) .

- Circular dichroism (CD) : Detects chiral degradation in aqueous buffers .

Advanced: What experimental designs validate the compound’s mechanism of action in enzyme inhibition assays?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Z-LYTE® for kinases) under varied ATP concentrations to distinguish competitive vs. non-competitive inhibition .

- SPR biosensing : Quantifies binding kinetics (ka, kd) to immobilized targets, with RU (response unit) thresholds ≥50 for reliable signal .

- Crystallography : Co-crystallization with the target protein (if feasible) provides Å-level resolution of binding modes (note: SHELX refinements may apply).

Basic: How is the compound’s solubility profile optimized for in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% final concentration) for stock solutions; dilute in PBS with 0.01% Tween-80 to prevent aggregation .

- pH adjustment : Solubility increases in mildly acidic buffers (pH 5.0–6.5) due to protonation of the benzothiazole nitrogen .

Advanced: What strategies address low bioavailability in preclinical models?

- Prodrug derivatization : Esterification of the amide group improves intestinal absorption (e.g., pivoxil esters).

- Nanoparticle encapsulation : PLGA-based carriers enhance plasma half-life (t½ >6 hr in murine models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.